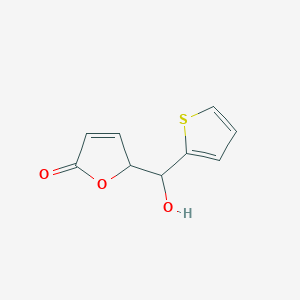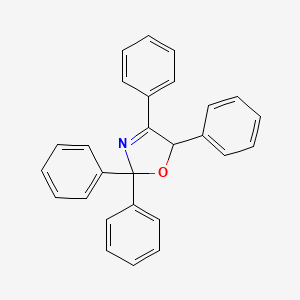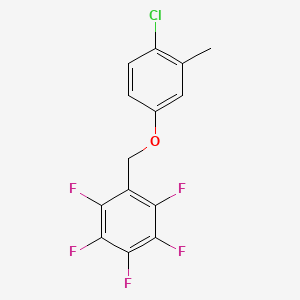
5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is a compound that features a trifluoromethyl group attached to a methanonaphthalene structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound it is attached to .
Vorbereitungsmethoden
The synthesis of 5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one can be achieved through several routes. One common method involves the trifluoromethylation of carbon-centered radical intermediates . This process typically requires the use of specific reagents and catalysts to introduce the trifluoromethyl group into the desired molecular framework. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group can participate in radical reactions, often facilitated by photoredox catalysis . Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and Ruppert’s reagent .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential therapeutic properties, particularly due to the presence of the trifluoromethyl group, which can enhance the biological activity of compounds . In industry, it can be used in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating its biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one include other trifluoromethyl-substituted molecules such as trifluoromethane, 1,1,1-trifluoroethane, and hexafluoroacetone . These compounds share the trifluoromethyl group, which imparts similar chemical properties, but they differ in their overall molecular structure and specific applications.
Eigenschaften
CAS-Nummer |
85977-28-2 |
|---|---|
Molekularformel |
C12H9F3O |
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
3-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)9-3-1-2-7-8-4-6(11(7)9)5-10(8)16/h1-3,6,8H,4-5H2 |
InChI-Schlüssel |
ISERJJQTUPQELR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(=O)C1C3=C2C(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine](/img/structure/B14413152.png)
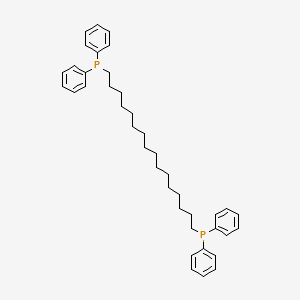
![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
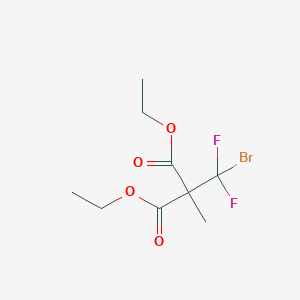


mercury](/img/structure/B14413184.png)

![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
![1h-Imidazo[2,1-c][1,2,4]triazepine](/img/structure/B14413204.png)
